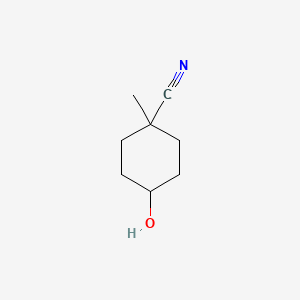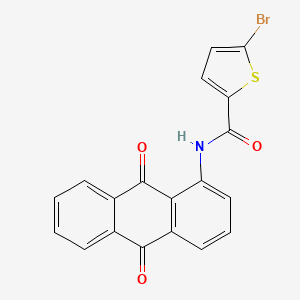![molecular formula C15H19N5O3 B2442535 6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878413-02-6](/img/structure/B2442535.png)
6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, commonly known as ETPD, is a purine derivative that has been extensively studied for its biological and pharmacological properties. It is a potent inhibitor of cyclic AMP phosphodiesterase and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities.
Wirkmechanismus
ETPD is a potent inhibitor of cyclic AMP phosphodiesterase, which regulates the levels of cyclic AMP in cells. By inhibiting this enzyme, ETPD increases the levels of cyclic AMP, which in turn activates protein kinase A and other downstream signaling pathways. This leads to a variety of cellular responses, including inhibition of inflammation, cell proliferation, and cell death.
Biochemical and Physiological Effects:
ETPD has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of many genes involved in inflammation and immunity. ETPD has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, ETPD has been shown to increase the expression of brain-derived neurotrophic factor, a protein that promotes the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
ETPD has several advantages for lab experiments. It is a potent and selective inhibitor of cyclic AMP phosphodiesterase, which makes it a useful tool for studying the role of cyclic AMP signaling in various cellular processes. ETPD is also relatively stable and can be easily synthesized and purified. However, ETPD has some limitations. It has low solubility in water, which can make it difficult to use in some assays. In addition, ETPD has been found to have some cytotoxicity at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ETPD. One area of interest is the development of ETPD analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another area of interest is the investigation of the neuroprotective effects of ETPD in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-viral activities of ETPD, which could lead to the development of novel therapeutic agents.
Synthesemethoden
ETPD can be synthesized by reacting 2,6-diaminopurine with 2-oxopropyl bromide in the presence of sodium hydride. The resulting compound is then treated with ethyl iodide to obtain ETPD. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
ETPD has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ETPD has also been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus. In addition, ETPD has been found to have a neuroprotective effect in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
6-ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-6-18-9(3)10(4)20-11-12(16-14(18)20)17(5)15(23)19(13(11)22)7-8(2)21/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDISZJJFNAUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

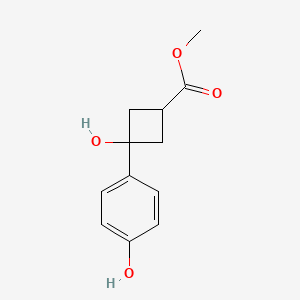
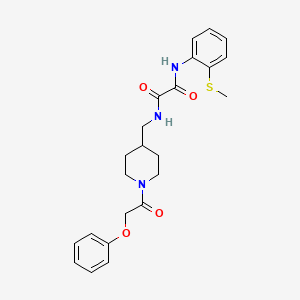
![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442458.png)

![3,4,5-triethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2442462.png)
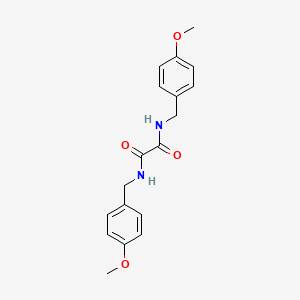



![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
